4-(4-methoxyphenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide
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Overview
Description
4-(4-methoxyphenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide is a complex organic compound that belongs to the class of azulene derivatives Azulene is an aromatic hydrocarbon known for its unique structure and interesting biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide typically involves multiple steps, starting from simpler organic molecules. One common approach is the condensation of azulene derivatives with appropriate amines and carboxylic acids under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the azulene core, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify functional groups attached to the azulene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the azulene framework
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azulene quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .
Scientific Research Applications
4-(4-methoxyphenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices .
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Guaiazulene: Another azulene derivative known for its anti-inflammatory properties.
Chamazulene: Found in chamomile oil, known for its soothing and anti-inflammatory effects.
Apixaban: A compound with a similar structural motif, used as an anticoagulant
Uniqueness
4-(4-methoxyphenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide stands out due to its unique combination of functional groups and the resulting biological activities.
Properties
Molecular Formula |
C29H26N4O2 |
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Molecular Weight |
462.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-N,2-diphenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide |
InChI |
InChI=1S/C29H26N4O2/c1-35-23-17-15-20(16-18-23)25-24-14-8-9-19-32-27(21-10-4-2-5-11-21)31-33(29(24)32)26(25)28(34)30-22-12-6-3-7-13-22/h2-7,10-13,15-18H,8-9,14,19H2,1H3,(H,30,34) |
InChI Key |
ZKGUGXMPCWJYFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C4=C2CCCCN4C(=N3)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6 |
Origin of Product |
United States |
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